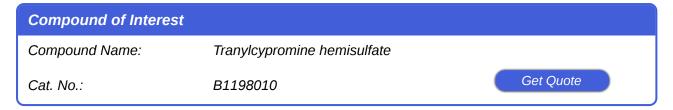


A Technical Guide to the Pharmacodynamics and Pharmacokinetics of Oral Tranylcypromine Sulfate

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the pharmacodynamic and pharmacokinetic properties of oral transleypromine sulfate, a non-selective, irreversible monoamine oxidase inhibitor (MAOI).[1][2] The information is compiled from various scientific sources to support research and development activities.

Pharmacodynamics

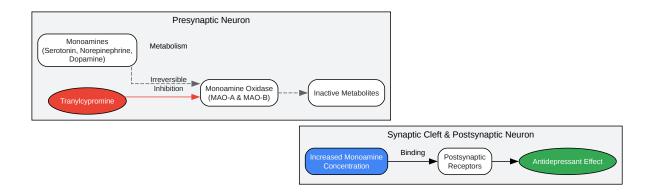
The pharmacodynamic profile of tranylcypromine is primarily defined by its potent inhibition of monoamine oxidase enzymes.[2][3]

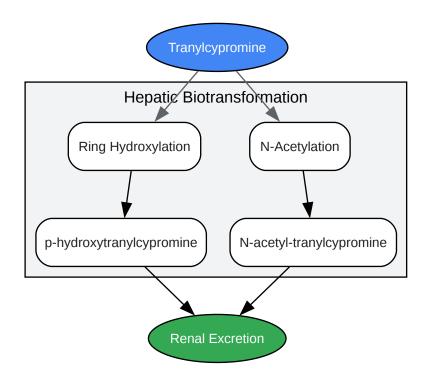
Mechanism of Action: Monoamine Oxidase Inhibition

Tranylcypromine is a non-selective and irreversible inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), with a slight preference for the MAO-B isoenzyme.[1][2] This inhibition is covalent and irreversible, meaning that the restoration of enzyme activity depends on the synthesis of new enzyme molecules, which can take several days to weeks.[1][2] The primary function of MAO enzymes is the metabolic degradation of monoamine neurotransmitters.[2] By inhibiting MAO-A and MAO-B, tranylcypromine prevents the breakdown of key neurotransmitters, leading to increased concentrations of serotonin, norepinephrine, and dopamine in the central nervous system.[1][2][3][4] This potentiation of

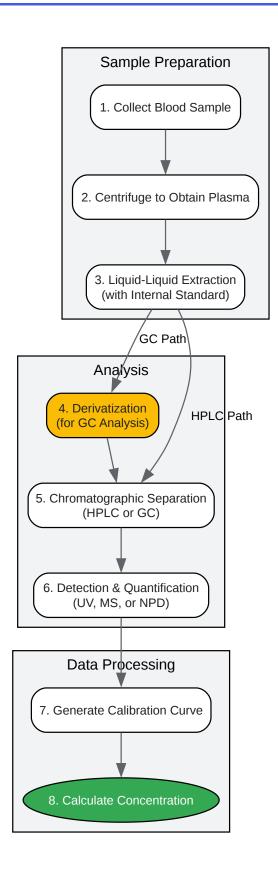


monoaminergic activity is believed to be the primary mechanism behind its antidepressant effects.[5]









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